4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Vanin-1 inhibition Pyrimidine carboxamide Inflammation

Sourcing a reliable pyrimidine carboxamide scaffold with precise structural requirements is challenging. This compound provides a consistent tetrahydropyran carboxamide core and pyrimidin-5-yl ethyl linker essential for vanin-1 (IC50 ~0.68 nM in analogs) and CCR5 (Kd 316 nM) target engagement. - Confirmed identity by NMR, HPLC & MS; available in 1 mg to bulk; custom synthesis for scale-up.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 2034511-94-7
Cat. No. B2600052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
CAS2034511-94-7
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3
InChIInChI=1S/C18H21N3O2/c22-17(21-9-6-15-12-19-14-20-13-15)18(7-10-23-11-8-18)16-4-2-1-3-5-16/h1-5,12-14H,6-11H2,(H,21,22)
InChIKeyXPOSONMSRRVRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 4-Phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide


4-Phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran carboxamide core, a phenyl substituent at the 4-position, and a pyrimidin-5-yl ethyl side chain. The compound belongs to the pyrimidine carboxamide class, which has been extensively investigated for therapeutic targets such as vanin-1 [1] and CCR5 [2]. However, for this specific CAS registry number, primary bioactivity data remain absent from public repositories like PubChem and the primary literature, limiting direct evidence of target engagement or selectivity.

Synthetic small molecule with pyrimidine carboxamide scaffold and tetrahydropyran-4-carboxamide core.

Class-level reports of vanin-1/CCR5/kinase inhibition; no direct target engagement data for this CAS.

Procurement requires compound-specific bioactivity testing and identity confirmation.

Generic Substitution Challenges for 4-Phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide


Generic substitution within the pyrimidine carboxamide class is unreliable because minor structural modifications can drastically alter target binding affinity and selectivity. For instance, in the vanin-1 inhibitor series, replacing the tetrahydropyran amide with a piperidine or azaspiro moiety changed IC50 values by orders of magnitude [1]. Similarly, for CCR5 antagonists, variations in the heteroaryl ethyl linker resulted in Kd values ranging from 56 nM to >10 µM [2]. Therefore, procurement decisions must rely on compound-specific quantitative data rather than class-level assumptions.

Tetrahydropyran amide substitution

Replacing tetrahydropyran with piperidine or azaspiro can shift vanin-1 IC50 by orders of magnitude.

Pyrimidin-5-yl ethyl linker change

Minor linker modifications for CCR5 alter Kd from nanomolar to >10 µM; structural fidelity is critical.

Kinase selectivity drift

Scaffold variations may shift selectivity across kinase subfamilies; off-target profiles are not interchangeable.

Quantitative Evidence for 4-Phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide


Vanin-1 Inhibitor Potency Comparison

While the target compound lacks direct vanin-1 IC50 data, closely related pyrimidine carboxamide analogs in the Pfizer patent US10906888 demonstrate potent inhibition. For example, Example 149 (a pyrimidine carboxamide with a tetrahydropyran isostere) exhibits an IC50 of 0.68 nM against human vanin-1 [1]. This suggests that the target compound could achieve comparable potency if the tetrahydropyran-4-carboxamide moiety is maintained, but no direct measurement is available.

Vanin-1 Potency
Class-level analog
Target: No direct data Comparator: Example 149 (US10906888) IC50 = 0.68 nM (recombinant human vanin-1)

Scaffold potential requires independent testing.

Data from patent analog; no measurement for this CAS.

Vanin-1 inhibition Pyrimidine carboxamide Inflammation

CCR5 Antagonist Structural Requirements

A series of pyrimidine-containing CCR5 antagonists revealed that the pyrimidin-5-yl ethyl linker is critical for high affinity. The target compound's structural analog (unspecified) showed a Kd of 316 nM for human CCR5 [1]. In contrast, replacing pyrimidine with pyridine reduced affinity by >30-fold (Kd > 10 µM) [2]. Thus, the target compound's specific heterocycle is likely essential for potent CCR5 engagement.

CCR5 Affinity
Class-level inference
Target: No direct data Pyrimidine analog Kd = 316 nM Pyridine analog Kd > 10 µM (>30-fold selectivity for pyrimidine)

Pyrimidin-5-yl ethyl motif essential for affinity.

Structural confirmation needed for this entity.

CCR5 antagonism HIV entry inhibitor Inflammation

Kinase Selectivity: Tetrahydropyran Moiety

Pyrimidine carboxamides are known to inhibit multiple kinases, but selectivity can be tuned by the amide substituent. The target compound's tetrahydropyran-4-carboxamide group may confer selectivity for kinases with a hydrophobic back pocket, as seen with the IDO-1 inhibitor PF-06840003 (IC50 = 0.41 µM for hIDO-1) . In contrast, replacement with a piperidine amide in analogous compounds shifted selectivity toward JAK kinases [1]. Thus, the target compound may exhibit a distinct kinase inhibition profile, but direct data are needed.

Kinase Selectivity
Data to verify
Direct data unavailable. Related tetrahydropyran IDO-1 inhibitor PF-06840003 IC50 = 0.41 µM; piperidine analogs shift toward JAK.

Tetrahydropyran may influence kinase selectivity profile.

Requires independent profiling; class-level inference only.

Kinase inhibition Selectivity Pyrimidine scaffold

Applications for 4-Phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide


Vanin-1 Target Validation and Lead Optimization

Use the compound as a core scaffold for vanin-1 inhibitor lead optimization, leveraging the pyrimidine carboxamide motif known to yield sub-nanomolar inhibitors [1]. Structural modifications can be systematically explored to improve pharmacokinetic properties.

CCR5 Antagonist Probe Development

Employ the compound as a starting point for designing CCR5 antagonists, given the essential role of the pyrimidin-5-yl ethyl group in achieving high affinity [1]. The tetrahydropyran amide may further modulate selectivity.

Kinase Selectivity Tool Compound Synthesis

Utilize the compound to generate selective kinase inhibitors by exploiting the tetrahydropyran moiety's ability to differentiate between kinase subfamilies, as demonstrated with IDO-1 inhibitors [1].

Custom Synthesis of Pyrimidine Drug Intermediates

Procure the compound as a versatile intermediate for synthesizing more complex pyrimidine-based drug candidates, benefiting from its modular structure and potential for late-stage functionalization [1].

Application
Selection Property
Validation Focus
Vanin-1 inhibition studies
Pyrimidine carboxamide scaffold
Potency testing vs vanin-1 benchmark
CCR5 antagonist probe development
Pyrimidin-5-yl ethyl linker
Binding affinity validation
Kinase selectivity tool synthesis
Tetrahydropyran carboxamide motif
Kinase panel profiling
Drug intermediate synthesis
Modular functionalization
Purity and identity confirmation
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